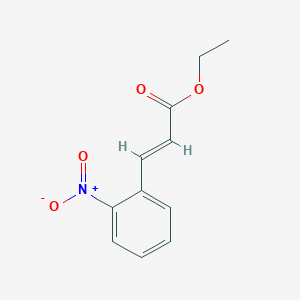

(E)-Ethyl 3-(2-nitrophenyl)acrylate

Descripción

Propiedades

IUPAC Name |

ethyl (E)-3-(2-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYXOWPEFVCPDV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-05-0 | |

| Record name | NSC38000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Reactivity and Mechanistic Investigations

Transformations of the Nitro Group

The ortho-nitro group is a key functional handle, primarily undergoing reductive transformations to yield amino compounds, which are versatile precursors for heterocyclic synthesis.

The reduction of the nitro group in ortho-nitrocinnamates to an amino group is a fundamental transformation. This conversion changes the electronic properties of the aromatic ring and introduces a nucleophilic center, which can participate in subsequent intramolecular reactions. The resulting Ethyl 3-(2-aminophenyl)acrylate is a valuable intermediate, particularly in the synthesis of quinoline-based heterocycles through reductive cyclization pathways. rsc.org

Electrochemical methods offer an alternative route for the reduction of aromatic nitro compounds. This technique can provide a high degree of control over the reduction process. For industrial-scale reductions, cathodes with high hydrogen overvoltage, such as lead, mercury, cadmium, or tin, are often employed in acidic aqueous electrolytes. Under these conditions, the nitro group can be reduced to an amino group. google.com The general mechanism involves the transfer of electrons from the cathode to the nitro compound, followed by a series of protonation and dehydration steps to yield the corresponding amine. While specific studies on the electrochemical reduction of (E)-Ethyl 3-(2-nitrophenyl)acrylate are not extensively detailed in the literature, the principles applied to other acyclic or cyclic nitro compounds are applicable. google.com

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. In the case of (E)-Ethyl 3-(2-nitrophenyl)acrylate and related ortho-nitrocinnamates, the reaction exhibits notable regiospecificity that can be controlled by the choice of reaction conditions, particularly the solvent. rsc.org The presence of both a nitro group and an activated alkene allows for competitive reduction.

For instance, the reduction of ortho-nitrocinnamates using a combination of sodium borohydride (B1222165) and palladium-on-charcoal (Pd-C) demonstrates this solvent-dependent selectivity. Depending on the solvent, the reaction can be directed to reduce the nitro group, the alkene, or both, and can also facilitate subsequent cyclization reactions. rsc.org When ethyl trans-α-cyano-o-nitrocinnamate undergoes this reduction, one of the products is 3-cyano-1-hydroxyquinol-2(1H)-one, a formation that involves an initial reduction followed by a smooth trans-cis isomerization and cyclization. rsc.org

| Substrate Type | Reducing System | Solvent | Key Product Type | Inferred Transformation |

|---|---|---|---|---|

| ortho-Nitrocinnamate | NaBH₄, Pd-C | Solvent-dependent | Varies (e.g., quinolone derivatives) | Reduction of nitro group, potential isomerization, and cyclization |

| Ethyl trans-α-cyano-o-nitrocinnamate | NaBH₄, Pd-C | Not specified | 3-Cyano-1-hydroxyquinol-2(1H)-one | Nitro reduction, trans-cis isomerization, cyclization |

Reactions Involving the α,β-Unsaturated Ester Moiety

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles and participation in cycloaddition reactions.

The acrylate (B77674) system in (E)-Ethyl 3-(2-nitrophenyl)acrylate is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. nih.gov The thiol-Michael addition, for example, is a highly efficient "click" reaction that proceeds rapidly under mild conditions, often catalyzed by a base or a nucleophile. nih.govfishersci.ca

The mechanism typically involves the generation of a thiolate anion by a base, which then attacks the β-carbon of the acrylate. nih.gov A subsequent proton transfer yields the final addition product. Both primary and tertiary amines, as well as phosphines, have been shown to be effective catalysts for this transformation on similar acrylate substrates.

| Catalyst Type | Specific Examples | Typical Reaction Media | Reference |

|---|---|---|---|

| Primary Amines | - | Organic | |

| Tertiary Amines | Triethylamine (TEA) | Organic | |

| Phosphines | Dimethylphenylphosphine (DMPP) | Organic | |

| Phosphines | Tris-(2-carboxyethyl)phosphine (TCEP) | Aqueous (pH > 8.0) |

The electron-deficient double bond of the acrylate moiety makes it a suitable dipolarophile for [3+2] cycloaddition reactions. These reactions provide a powerful and direct route for the construction of five-membered heterocyclic rings, such as pyrrolidines, which are important structural motifs in many biologically active molecules.

A common example is the reaction with azomethine ylides, which are 1,3-dipoles of the allyl anion type. These ylides can be generated in situ, for instance, from the reaction of isatin (B1672199) derivatives and an amino acid like L-proline. The subsequent cycloaddition with an electron-deficient alkene like (E)-Ethyl 3-(2-nitrophenyl)acrylate proceeds to form highly functionalized spiro-pyrrolidine or pyrrolizidine (B1209537) ring systems, often with a high degree of regio- and stereoselectivity.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in (E)-Ethyl 3-(2-nitrophenyl)acrylate is dictated by the electronic effects of its two substituents: the nitro group (-NO₂) and the ethyl acrylate group (-CH=CHCOOEt).

Electrophilic Aromatic Substitution (EAS)

Both the nitro group and the acrylate side chain are electron-withdrawing groups, which deactivates the benzene (B151609) ring towards electrophilic attack. wikipedia.orgnih.gov Electron-withdrawing groups make the aromatic ring less nucleophilic and destabilize the positively charged carbocation intermediate (also known as an arenium ion or sigma complex) that is formed during the reaction. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com This type of reaction requires the presence of a good leaving group on the ring. While the parent compound does not have a typical leaving group like a halide, if a derivative such as (E)-Ethyl 3-(4-halo-2-nitrophenyl)acrylate were used, SNAr would be highly favored. nih.gov

The nitro group strongly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, particularly when it is positioned ortho or para to the leaving group. nih.govlibretexts.org In the case of (E)-Ethyl 3-(2-nitrophenyl)acrylate, the ortho-nitro group would effectively activate the ring for substitution of a leaving group at positions like 1 or 3.

Elucidation of Reaction Mechanisms

The mechanisms of the primary reactions involving (E)-Ethyl 3-(2-nitrophenyl)acrylate involve distinct reactive intermediates. Although no studies have reported the direct isolation or spectroscopic characterization of these intermediates for this specific molecule, their structures can be inferred from well-established reaction mechanisms. masterorganicchemistry.comnih.gov

Arenium Ion (in Electrophilic Aromatic Substitution): During an electrophilic attack on the aromatic ring, a resonance-stabilized carbocation called an arenium ion is formed. wikipedia.orgbyjus.com The attack of an electrophile (E⁺) disrupts the aromaticity. The stability of this intermediate determines the reaction rate and regioselectivity. For (E)-Ethyl 3-(2-nitrophenyl)acrylate, the electron-withdrawing substituents destabilize this positive intermediate, thus slowing the reaction.

Meisenheimer Complex (in Nucleophilic Aromatic Substitution): In SNAr reactions, the nucleophilic attack on the electron-deficient ring forms a resonance-stabilized carbanion known as a Meisenheimer complex. nih.govnih.gov The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate and facilitates the reaction. The formation of this complex is typically the rate-determining step. nih.gov

Radical Intermediates (in Polymerization): In potential free-radical polymerization, the reaction would proceed through radical intermediates. An initiator would generate a primary radical, which then adds to the double bond of the acrylate moiety to form a new, monomer-centered radical. This radical would then propagate by adding to subsequent monomer units.

Table 2: Predicted Kinetic Effects on Reactions of (E)-Ethyl 3-(2-nitrophenyl)acrylate

| Reaction Type | Key Transformation | Predicted Rate Compared to Benzene/Ethyl Acrylate | Justification |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Nitration, Halogenation, etc. on the ring | Significantly Slower | Strong deactivating effect of both the nitro and acrylate groups. nih.gov |

| Nucleophilic Aromatic Substitution | Substitution of a hypothetical leaving group (e.g., Halogen) | Significantly Faster | Strong activating effect of the ortho-nitro group. masterorganicchemistry.comlibretexts.org |

| Radical Polymerization | Homopolymerization | Slower | Reduced electron density of the double bond and potential steric hindrance from the nitro group. |

A study on the acaricidal activity of various ethyl cinnamate (B1238496) derivatives found that the presence of an ortho-nitro group on the benzene ring significantly enhanced biological activity compared to other substituents, suggesting an influence on the rate of interaction with biological targets. nih.gov While not a direct kinetic measurement of a chemical transformation, this finding highlights the profound impact of the ortho-nitro group on the molecule's reactivity.

Structure Reactivity Relationships and Steric/electronic Effects

Impact of Ortho-Nitro Group on Reaction Rates and Selectivity

The placement of the nitro group at the ortho position has a profound impact on the molecule's reactivity, a phenomenon broadly known as the ortho effect. wikipedia.org This effect is a combination of steric and electronic factors. Steric hindrance caused by the ortho-nitro group can force the adjacent acrylate (B77674) side chain to twist out of the plane of the benzene (B151609) ring. wikipedia.org This twisting can inhibit resonance between the acrylate group and the aromatic ring, thereby altering the electronic properties and reactivity of the molecule. wikipedia.org

In electrophilic aromatic substitution reactions, electronic effects are typically the primary factor driving the reaction's direction. youtube.com However, the steric bulk of a directing group can significantly influence the ratio of products. youtube.comlibretexts.org A large group at the ortho position can impede the approach of an incoming electrophile, making substitution at the sterically less hindered para position more favorable. youtube.comlibretexts.org

Furthermore, the presence of multiple nitro groups, particularly at the ortho position, can dramatically alter reaction pathways. In some cinnamate (B1238496) systems, the presence of two nitro groups on the phenyl ring can reverse the electronic polarity of the carbon-carbon double bond. fiu.edu This leads to a shift in regioselectivity during nucleophilic addition, favoring an "abnormal" α-addition over the typical β-addition seen in Michael reactions. fiu.edu The introduction of a second nitro group at an ortho position has also been observed to have a steric influence that decreases the rate of certain rearrangement reactions. fiu.edu

Electronic Effects of Nitro and Ester Functional Groups on Acrylate Reactivity

Both the nitro group and the ester functional group are strongly electron-withdrawing. libretexts.orgfiu.edu Through resonance, these groups deactivate the aromatic ring toward electrophilic substitution by pulling electron density away from the ring. libretexts.org This deactivation makes reactions like nitration or Friedel-Crafts slower than on an unsubstituted benzene ring.

The electron-withdrawing nature of these substituents is crucial for the reactivity of the acrylate side chain. Acrylate esters are known as α,β-unsaturated esters and are susceptible to nucleophilic attack, most notably via Michael addition. nih.gov The reactivity of the acrylate moiety is enhanced by the presence of the nitro group, which helps to stabilize the negative charge that develops on the molecule during the addition of a nucleophile. The hydrolysis of acrylate esters, for example, proceeds via the attack of a nucleophile like a hydroxide (B78521) ion on the carbonyl carbon of the ester group. nih.gov

The π-electron density at the β-carbon of the acrylate's double bond is a key indicator of its reactivity. nih.gov The powerful resonance effect of the nitro groups on the phenyl ring can significantly influence this electron density and control the regioselectivity of nucleophilic additions. fiu.edu

Steric Hindrance Considerations in Aromatic and Alkenyl Pathways

Steric hindrance plays a critical role in directing the outcomes of reactions involving (E)-Ethyl 3-(2-nitrophenyl)acrylate. As noted, the "ortho effect" is largely a manifestation of steric strain. wikipedia.org In reactions involving the aromatic ring (aromatic pathways), the bulk of the ortho-nitro group and the acrylate side chain can hinder the approach of reactants to the adjacent positions on the ring. youtube.comlibretexts.org This steric crowding is a major reason why electrophilic attack often favors the less congested para position in substituted benzenes. libretexts.org

For reactions occurring on the alkenyl (side-chain) pathway, steric effects are also significant. The geometry of the transition state for reactions like Michael additions or cycloadditions can be influenced by the steric bulk of the ortho-substituent. A bulky group can hinder the approach of a nucleophile to the β-carbon of the acrylate, potentially slowing the reaction rate compared to a less hindered isomer, such as the para-substituted equivalent. Research on related systems has shown that the presence of an ortho-nitro group can sterically influence the rate of rearrangement reactions involving the side chain. fiu.edu

Influence of Positional Isomerism on Overall Chemical Behavior

The position of the nitro group on the phenyl ring—whether it is ortho, meta, or para to the acrylate substituent—dramatically influences the compound's physical and chemical properties. This is due to the different ways that electronic (resonance and inductive) and steric effects manifest in each isomer.

Ortho-substituted benzoic acids, for instance, are typically stronger acids than their meta and para counterparts because steric hindrance between the ortho-substituent and the carboxylic acid group disrupts coplanarity, which in turn inhibits resonance and strengthens the acid. wikipedia.org While not a benzoic acid, (E)-Ethyl 3-(2-nitrophenyl)acrylate's electronic environment is similarly affected. The direct proximity of the nitro and acrylate groups in the ortho isomer maximizes steric and through-space electronic interactions, which is not possible in the meta and para isomers. In contrast, the para isomer allows for the most effective resonance delocalization of electron density between the nitro group and the acrylate system through the phenyl ring, without the complication of steric hindrance. The meta isomer lacks this direct resonance conjugation between the two substituents. These structural differences lead to distinct properties, as shown in the comparative data below.

| Property | (E)-Ethyl 3-(2-nitrophenyl)acrylate (Ortho) | (E)-Ethyl 3-(3-nitrophenyl)acrylate (Meta) | (E)-Ethyl 3-(4-nitrophenyl)acrylate (Para) |

|---|---|---|---|

| CAS Number | 24393-59-7 chemicalbook.com | 621-19-2 | 24393-61-1 chemicalbook.com |

| Molecular Formula | C₁₁H₁₁NO₄ nih.gov | C₁₁H₁₁NO₄ | C₁₁H₁₁NO₄ chemicalbook.com |

| Molecular Weight | 221.21 g/mol nih.gov | 221.21 g/mol | 221.21 g/mol chemicalbook.com |

| Melting Point | Not specified | Not specified | 139-140 °C chemicalbook.com |

Modulation of Reactivity by Ester Substituents

The alkyl portion of the ester group (R in -COOR) can modulate the reactivity and physical properties of the acrylate molecule. While it is more removed from the reactive centers of the phenyl ring and the carbon-carbon double bond, its size and nature still have an effect.

In studies of various acrylate esters, the length of the ester alkyl chain was found to influence reactivity. For instance, the rate of hydrolysis for acrylic ester polymers shows a clear trend, with resistance to hydrolysis decreasing as the alkyl chain gets smaller: butyl acrylate is more resistant than ethyl acrylate, which is in turn more resistant than methyl acrylate. free.fr Similarly, the rate of reaction with the biological nucleophile glutathione (B108866) is moderately affected by the size of the alcohol chain of the ester. nih.gov

The nature of the ester group also has a significant impact on the properties of polymers derived from these monomers. Poly(ethyl acrylate) is known to be a softer and more rubbery material than poly(methyl acrylate), demonstrating how a simple change from a methyl to an ethyl group can alter bulk physical properties. free.fr The ester group also influences the kinetics of polymerization reactions. acs.org

| Ester Group | Monomer Example | Observed Property/Reactivity Trend | Reference |

|---|---|---|---|

| Methyl | Methyl Acrylate | Least resistant to hydrolysis among simple alkyl acrylates. Forms a tough, rubbery polymer. | free.fr |

| Ethyl | Ethyl Acrylate | Intermediate resistance to hydrolysis. Forms a softer, more extensible polymer than the methyl ester. | free.fr |

| Butyl | Butyl Acrylate | Most resistant to hydrolysis among simple alkyl acrylates. | free.fr |

Correlations between Electronic Structure and Electrochemical Properties

The electrochemical properties of (E)-Ethyl 3-(2-nitrophenyl)acrylate are intrinsically linked to its electronic structure. The reduction of nitroaromatic compounds at an electrode is a well-studied process that directly probes the molecule's electronic character. nih.gov This reduction typically occurs in a two-step process: a rapid four-electron reduction of the nitro group to a hydroxylamine (B1172632) intermediate, followed by a slower two-electron reduction to the final amine product. nih.gov The potential at which these reductions occur is a key electrochemical parameter.

Computational chemistry provides a powerful tool for understanding these correlations through the study of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgresearchgate.net The energy of the LUMO indicates the ability of a molecule to accept an electron, while the HOMO energy relates to its ability to donate an electron. ajchem-a.commdpi.com For a reduction process, which involves the addition of electrons, the LUMO energy is particularly important.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity of a molecule. ajchem-a.com A small HOMO-LUMO gap generally corresponds to higher reactivity. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO). ajchem-a.com

Electron Affinity (A): The energy released when an electron is added (related to ELUMO). ajchem-a.com

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

These theoretical parameters correlate directly with electrochemical behavior. A molecule with a lower-lying LUMO (higher electron affinity) will be easier to reduce, requiring a less negative potential at the electrode. Therefore, by calculating the electronic structure, one can predict the relative ease of electrochemical reduction for different isomers or derivatives of nitrophenyl acrylates.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of (E)-Ethyl 3-(2-nitrophenyl)acrylate, offering deep insights into its molecular structure and isomeric composition.

¹H NMR and ¹³C NMR for Comprehensive Structural Elucidation

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for the structure of (E)-Ethyl 3-(2-nitrophenyl)acrylate.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the chemical shifts and coupling constants of the protons are characteristic of the E-configuration. Key signals include a triplet corresponding to the methyl (CH₃) protons of the ethyl group and a quartet for the methylene (B1212753) (CH₂) protons. The vinylic protons, crucial for confirming the stereochemistry, appear as doublets with a large coupling constant (typically around 16 Hz), indicative of a trans relationship. The aromatic protons resonate in the downfield region, showing complex splitting patterns due to their coupling with each other. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Distinct signals are observed for the carbonyl carbon of the ester group, the two vinylic carbons, and the carbons of the nitrophenyl ring. The chemical shifts of these carbons are consistent with the proposed structure and the presence of the electron-withdrawing nitro group.

¹H NMR Spectral Data of (E)-Ethyl 3-(2-nitrophenyl)acrylate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ | 1.35 | triplet | 7.2 |

| Ethyl CH₂ | 4.29 | quartet | 7.5 |

| Vinylic CH | 6.38 | doublet | 15.9 |

| Vinylic CH | 8.02-8.13 | multiplet | |

| Aromatic CH | 7.53-7.70 | multiplet |

¹³C NMR Spectral Data of a related compound, Methyl (E)-3-(2-nitrophenyl)acrylate

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Methyl C | 51.9 |

| Vinylic C | 117.9 |

| Aromatic CH | 120.0 |

| Aromatic CH | 128.3 |

| Aromatic CH | 129.1 |

| Aromatic Quaternary C | 134.5 |

| Vinylic C | 145.1 |

Determination of E/Z Isomer Ratios via NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the ratio of E and Z isomers in a sample of ethyl 3-(2-nitrophenyl)acrylate. The vinylic protons of the two isomers have distinct chemical shifts and coupling constants. The E isomer typically exhibits a larger coupling constant (around 16 Hz) for the trans-vinylic protons, while the Z isomer shows a smaller coupling constant (around 12 Hz) for the cis-vinylic protons. By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, the relative abundance of the E and Z forms can be accurately quantified. molbase.comrsc.org This is critical in synthetic procedures where stereoselectivity is a key outcome.

Application of Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

While one-dimensional NMR provides primary structural information, advanced two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for a more detailed conformational analysis of (E)-Ethyl 3-(2-nitrophenyl)acrylate. These experiments would unambiguously assign all proton and carbon signals and reveal through-bond and through-space correlations.

Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the E-configuration by showing a through-space correlation between the vinylic proton and the ortho protons of the phenyl ring. The absence of a strong NOE between the two vinylic protons would further support the trans arrangement. Such detailed conformational analysis is vital for understanding the molecule's reactivity and its interactions in various chemical and biological systems.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in (E)-Ethyl 3-(2-nitrophenyl)acrylate. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational frequencies observed in the FTIR spectrum include:

C=O Stretch: A strong absorption band typically appears in the region of 1710-1730 cm⁻¹, characteristic of the carbonyl group in an α,β-unsaturated ester.

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the acrylate (B77674) moiety is usually observed around 1630-1640 cm⁻¹.

NO₂ Stretch: The asymmetric and symmetric stretching vibrations of the nitro group give rise to two strong bands, typically around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

C-O Stretch: The stretching vibrations of the C-O bonds of the ester group are found in the 1100-1300 cm⁻¹ region.

=C-H Bending: The out-of-plane bending vibration of the trans-vinylic hydrogens results in a strong band around 980 cm⁻¹.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry techniques are indispensable for confirming the molecular weight and assessing the purity of (E)-Ethyl 3-(2-nitrophenyl)acrylate.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental composition. The experimentally measured monoisotopic mass can be compared to the calculated mass for the molecular formula C₁₁H₁₁NO₄, providing strong evidence for the compound's identity. guidechem.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample. The gas chromatogram will show a major peak corresponding to (E)-Ethyl 3-(2-nitrophenyl)acrylate, and the retention time can be used for identification. The mass spectrum of this peak will exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns that further confirm the structure of the compound. The presence of any minor peaks in the chromatogram would indicate impurities, which can also be identified by their mass spectra.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While the direct X-ray crystal structure of (E)-Ethyl 3-(2-nitrophenyl)acrylate was not found in the search results, X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method has been applied to derivatives of this compound, providing valuable insights into their molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.gov

For a derivative of (E)-Ethyl 3-(2-nitrophenyl)acrylate, a single crystal is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This would definitively confirm the E-configuration of the double bond and reveal the conformation of the ethyl ester and nitrophenyl groups. Such structural information is crucial for understanding the physical properties of the compound and for designing new molecules with specific functionalities.

Theoretical and Computational Investigations

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations provide insights into the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a system containing many molecules over time. MD simulations can reveal information about conformational changes, intermolecular interactions, and the bulk properties of the material.

For a system of (E)-Ethyl 3-(2-nitrophenyl)acrylate molecules, MD simulations can be used to understand how these molecules pack in a condensed phase and the nature of the non-covalent interactions that govern this packing. These interactions can include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds. The development of a specific force field for this molecule would be the first step in such a study, which can be parameterized using quantum mechanical data. figshare.com

In the context of materials science, MD simulations can predict properties like the glass transition temperature and mechanical strength of polymers derived from this acrylate (B77674) monomer. For instance, simulations of polyacrylate systems have been used to investigate the relationship between the polymer structure and its permeability, which is crucial for applications like drug delivery membranes. researchgate.net These simulations can track the mobility of polymer chains and the fractional free volume within the material. researchgate.net

Table 2: Representative Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Energy (kcal/mol) |

| van der Waals | -5.8 |

| Electrostatic | -3.2 |

| Total Non-bonded | -9.0 |

Note: This table presents hypothetical data to illustrate the output of MD simulations for intermolecular interaction analysis.

Computational Prediction of Reaction Pathways and Transition States

Understanding the mechanism of chemical reactions involving (E)-Ethyl 3-(2-nitrophenyl)acrylate is crucial for controlling reaction outcomes and designing new synthetic routes. Computational chemistry offers powerful tools to map out potential reaction pathways and identify the transition states that connect reactants, intermediates, and products.

Density Functional Theory (DFT) is a widely used method to calculate the potential energy surface of a reaction. wiley-vch.de By locating the stationary points on this surface—reactants, products, and transition states—a detailed reaction mechanism can be constructed. The transition state is a critical point on the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. ims.ac.jpmit.edu

For example, in the synthesis of this compound or its subsequent reactions, computational methods can be used to explore different reaction mechanisms, such as addition reactions to the acrylate double bond or nucleophilic substitution on the aromatic ring. Calculations can determine the activation energies for each potential pathway, allowing for the prediction of the most favorable reaction conditions.

Recent advancements in computational methods have led to the development of more efficient algorithms for finding transition states, which can significantly accelerate the exploration of complex reaction networks. sciencedaily.com For reactions involving similar nitroalkenes, computational studies have been instrumental in distinguishing between different possible mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions. researchgate.net

Table 3: Calculated Activation Energies for a Hypothetical Reaction Pathway

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Step 1 | A + B | TS1 | Intermediate C | 15.2 |

| Step 2 | Intermediate C | TS2 | Product D | 8.5 |

Note: This table is a generic representation of data that can be obtained from computational studies of reaction pathways.

Applications in Advanced Materials and Organic Synthesis

Development of Non-Linear Optical (NLO) Materials

The quest for advanced materials that can manipulate light is a driving force in modern technology. Non-linear optical (NLO) materials are at the forefront of this research, as they can alter the properties of light, a phenomenon crucial for various optoelectronic applications. rsc.org Chalcone derivatives, a class of compounds to which (E)-Ethyl 3-(2-nitrophenyl)acrylate is structurally related, are recognized for their excellent NLO properties. nih.gov The development of NLO crystals is a key factor in advancing laser technology. cas.cn

Exploration of Chromophoric Properties and Design Principles

The NLO activity of organic molecules often originates from a "push-pull" system, where an electron-donating group is linked to an electron-accepting group through a π-conjugated bridge. nih.gov In (E)-Ethyl 3-(2-nitrophenyl)acrylate, the nitro group acts as a strong electron acceptor, while the phenyl ring and the acrylate (B77674) double bond form the polarizable π-system. This intramolecular charge transfer is fundamental to its chromophoric (light-absorbing) properties and is a critical design principle for NLO materials. nih.gov

The design of effective NLO materials involves creating chromophores with significant dipole moments and hyperpolarizabilities. nih.govresearchgate.net The specific placement of the nitro group at the ortho position in (E)-Ethyl 3-(2-nitrophenyl)acrylate influences the molecule's electronic and steric characteristics, which in turn affect its NLO properties. While detailed studies on this specific compound are not extensively available in public literature, its structural motifs are indicative of potential NLO activity. smolecule.com The planarity of the molecule is another important factor, as it facilitates charge transfer, although some twisting can be beneficial for consolidating the crystal structure. nih.gov

Enhancement of Optical Properties in NLO Devices

The incorporation of molecules like (E)-Ethyl 3-(2-nitrophenyl)acrylate into devices can enhance their optical properties, particularly the second harmonic generation (SHG) efficiency. SHG is a non-linear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This is a key function for frequency doubling in lasers. The efficiency of this process is quantified by the second-order nonlinear susceptibility. researchgate.net

For organic crystals, achieving a non-centrosymmetric packing in the solid state is crucial for exhibiting second-order NLO activity. The molecular structure, including the size and shape of substituent groups, plays a significant role in determining the crystal packing. researchgate.net By carefully selecting and modifying molecules like (E)-Ethyl 3-(2-nitrophenyl)acrylate, it is possible to engineer crystals with optimized packing for enhanced SHG efficiency. cas.cnresearchgate.net

Potential Contributions to Lasers, Optical Communications, and Data Storage Technologies

The unique properties of NLO materials derived from chromophores like (E)-Ethyl 3-(2-nitrophenyl)acrylate suggest their potential in a variety of advanced technologies. smolecule.com Their ability to manipulate light makes them valuable for applications in lasers, optical communications, and data storage. cas.cnsmolecule.com

In the realm of lasers , these materials can be used for frequency conversion, enabling the generation of laser light at different wavelengths. cas.cn For optical communications , NLO materials are essential for developing optical switches and modulators that can control the flow of information in fiber-optic networks. nih.gov Furthermore, the third-order nonlinear optical properties, such as nonlinear absorption and refraction, are critical for optical data storage and optical limiting applications, which protect sensitive equipment from high-intensity light. nih.gov Although research into the direct application of (E)-Ethyl 3-(2-nitrophenyl)acrylate in these areas is still emerging, its foundational chromophoric properties position it as a compound of interest for the development of next-generation NLO materials. smolecule.com

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

Beyond its potential in materials science, (E)-Ethyl 3-(2-nitrophenyl)acrylate serves as a valuable and versatile intermediate in organic synthesis. nih.gov Its structure contains multiple reactive sites, including the activated double bond and the nitro group, which can be strategically manipulated to construct complex molecular architectures.

Precursor to Structurally Diverse Heterocyclic Compounds

(E)-Ethyl 3-(2-nitrophenyl)acrylate is a key precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the ortho-nitro group is particularly significant, as its reduction to an amino group, followed by intramolecular reactions, is a powerful strategy for building fused ring systems.

One of the most prominent applications is in the synthesis of quinolines and their derivatives. The reductive cyclization of ortho-nitrocinnamates is a well-established method for constructing the quinoline (B57606) core, a scaffold found in numerous biologically active compounds and pharmaceuticals. nih.gov Additionally, this compound can participate in cycloaddition reactions. For instance, it can react as a dienophile in Diels-Alder reactions, providing access to complex cyclohexanone (B45756) derivatives which can be further transformed into other ring systems. acs.org

Synthesis of Nitrogen-Containing Scaffolds and Ring Systems

The reactivity of (E)-Ethyl 3-(2-nitrophenyl)acrylate makes it an excellent starting material for the synthesis of various nitrogen-containing scaffolds. The reduction of the nitro group is a pivotal step, yielding an amino group that can readily participate in cyclization reactions. nih.gov This strategy allows for the construction of important nitrogen heterocycles like indoles and their derivatives. nih.gov

Furthermore, the acrylate moiety is susceptible to Michael additions, where nucleophiles add to the β-carbon of the double bond. This reaction can be used to introduce additional functionality and build more complex molecular frameworks. For example, the homolog, ethyl (E)-3-nitroacrylate, is known to be a highly reactive Michael acceptor. orgsyn.org This reactivity, combined with the potential for subsequent cyclization reactions involving the nitro or a reduced amino group, opens up pathways to a diverse range of nitrogen-containing ring systems, which are of great interest in medicinal chemistry and drug discovery.

Photochemical Applications

The presence of the nitrophenyl group in (E)-Ethyl 3-(2-nitrophenyl)acrylate imparts photochemical reactivity, opening avenues for its use in light-driven processes.

Photopolymerization is a process that uses light to initiate and propagate a polymerization reaction, offering advantages such as spatial and temporal control. youtube.com Acrylate monomers are widely used in photopolymerization due to their high reactivity. researchgate.net (E)-Ethyl 3-(2-nitrophenyl)acrylate, being an acrylate derivative, could potentially be used as a monomer or co-monomer in photocurable formulations for coatings, adhesives, and 3D printing resins. youtube.com

The nitroaromatic group can also influence the photopolymerization process. In some systems, nitro compounds can act as photosensitizers or photoinitiators. While most common photoinitiators generate radicals upon irradiation, the nitrophenyl group's excited state could potentially participate in energy transfer or electron transfer processes to initiate polymerization. kpi.ua However, it is also known that nitro compounds can act as inhibitors or retarders in radical polymerizations, which would need to be considered in formulation design.

The chromophoric nitro group in conjunction with the conjugated system of (E)-Ethyl 3-(2-nitrophenyl)acrylate suggests its potential for use in the synthesis of dyes and pigments. The color of organic molecules is determined by their ability to absorb light in the visible region of the electromagnetic spectrum, a property that is often associated with extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups.

While direct application of (E)-Ethyl 3-(2-nitrophenyl)acrylate as a dye might be limited, it can serve as a valuable intermediate in the synthesis of more complex colorants. For example, the nitro group can be chemically modified, such as by reduction to an amino group, which can then be diazotized and coupled to form azo dyes. The specific position of the nitro group and the acrylate functionality provides a scaffold for creating a diverse range of dye structures with potentially enhanced properties such as improved lightfastness, thermal stability, and affinity for various substrates. The synthesis of nitrosonaphthol dyes, for instance, demonstrates how nitro-containing precursors can be utilized in colorant synthesis. researchgate.net

Utilization as Monomers in Polymer Science and Engineering

The dual functionality of (E)-Ethyl 3-(2-nitrophenyl)acrylate, with its polymerizable acrylate group and a functional nitro group, makes it an attractive monomer for the synthesis of specialty polymers with tailored properties.

(E)-Ethyl 3-(2-nitrophenyl)acrylate can be homopolymerized or copolymerized with other vinyl monomers to create a wide range of functional polymers. The resulting polymers would feature a pendant 2-nitrophenyl group on every repeating unit, which can impart specific functionalities to the polymer backbone.

The synthesis of such polymers can be achieved through various polymerization techniques, including conventional free radical polymerization, as well as controlled radical polymerization (CRP) methods like atom transfer radical polymerization (ATRP). cmu.edu CRP techniques would allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures such as block copolymers and star polymers. The incorporation of (E)-Ethyl 3-(2-nitrophenyl)acrylate into a polymer chain can be used to create materials for specific applications. For example, functionalized polylactides containing various reactive groups have been synthesized to create biodegradable polymers with tunable properties. nih.gov

The incorporation of the 2-nitrophenyl group into a polymer can significantly influence its material properties. mdpi.com

Optical Properties: The high refractive index of the nitro group can be exploited to create polymers with high refractive indices, which are useful in applications such as anti-reflective coatings, optical lenses, and encapsulants for light-emitting diodes (LEDs).

Electrical Properties: The electron-withdrawing nature of the nitro group can affect the electronic properties of the polymer. Polymers containing nitroaromatic groups have been investigated for their potential use in electronic devices. The introduction of such polar groups can influence the dielectric constant and charge transport properties of the material. mdpi.com

Mechanical Properties: The rigid and polar nature of the nitrophenyl group can enhance the mechanical properties of polymers, such as their glass transition temperature (Tg), tensile strength, and modulus, by increasing intermolecular forces and chain stiffness.

By copolymerizing (E)-Ethyl 3-(2-nitrophenyl)acrylate with other monomers in varying ratios, the density of the functional group along the polymer chain can be precisely controlled, allowing for the fine-tuning of these properties to meet the demands of specific applications. mdpi.com

| Property | Influence of the 2-Nitrophenyl Group | Potential Applications |

| Optical | Increased Refractive Index | High Refractive Index Polymers, Optical Coatings |

| Electrical | Modified Dielectric Constant, Charge Transport | Electronic Components, Capacitors |

| Mechanical | Increased Glass Transition Temperature (Tg), Stiffness | High-Performance Thermoplastics |

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Methodologies

The traditional synthesis of nitrophenyl acrylates often involves the nitration of cinnamate (B1238496) precursors, a process that typically employs harsh reagents like concentrated nitric and sulfuric acids. smolecule.com Modern synthetic chemistry is continuously striving for greener, safer, and more efficient processes. Future research should focus on developing alternative synthetic routes that align with the principles of green chemistry.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Advanced synthetic strategies, such as the Heck or Suzuki-Miyaura reactions, could provide highly efficient and selective methods. These reactions would involve coupling a suitable ortho-substituted nitro-aryl halide or boronic acid with ethyl acrylate (B77674), potentially offering better control over stereoselectivity and functional group tolerance under milder conditions compared to traditional nitration. smolecule.com

Knoevenagel Condensation Optimization: The Knoevenagel condensation, a reaction between an aldehyde (2-nitrobenzaldehyde) and a compound with an active methylene (B1212753) group (like ethyl acetate (B1210297) derivatives), presents a direct C-C bond-forming strategy. Future work could focus on optimizing this reaction using eco-friendly solvents (e.g., water or ionic liquids), employing reusable solid catalysts, and utilizing energy-efficient activation methods like microwave or ultrasonic irradiation.

C-H Activation/Functionalization: Direct C-H activation of nitrobenzene (B124822) followed by acylation represents a highly atom-economical approach. Though challenging, the development of selective catalysts for the ortho-C-H functionalization of nitrobenzene with an acrylate moiety would constitute a significant advancement, minimizing the need for pre-functionalized starting materials.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Description | Potential Advantages | Research Focus |

| Traditional Nitration | Electrophilic nitration of ethyl cinnamate using mixed acids. | Established method. | Development of milder nitrating agents and improved selectivity. |

| Heck Coupling | Palladium-catalyzed reaction of 2-halonitrobenzene with ethyl acrylate. | High efficiency, good functional group tolerance. | Catalyst development, ligand design, use of non-toxic solvents. |

| Knoevenagel Condensation | Base-catalyzed condensation of 2-nitrobenzaldehyde (B1664092) and an ethyl acetate derivative. | Direct C-C bond formation. | Use of green solvents, heterogeneous catalysts, and alternative energy sources. |

| Direct C-H Activation | Catalytic ortho-C-H acylation of nitrobenzene. | High atom economy, reduced waste. | Discovery of novel and highly selective catalyst systems. |

Exploration of New Catalytic Transformations and Applications

The reactivity of (E)-Ethyl 3-(2-nitrophenyl)acrylate's distinct functional groups opens avenues for novel catalytic transformations. The development of new catalysts can unlock synthetic pathways to complex molecules and materials.

Selective Nitro Group Reduction: The catalytic reduction of the nitro group to an amine is a pivotal transformation. This yields (E)-ethyl 3-(2-aminophenyl)acrylate, a bifunctional molecule ideal for synthesizing various nitrogen-containing heterocycles. While catalytic hydrogenation is a standard method, future research could explore chemoselective reduction catalysts that leave the acrylate double bond intact. Recent studies on perovskite catalysts for nitroarene reduction highlight the ongoing search for cheaper, more stable, and highly active alternatives to noble metals. mdpi.com

Asymmetric Catalysis: The acrylate moiety is a Michael acceptor, susceptible to conjugate addition reactions. The development of chiral catalysts for the asymmetric Michael addition to the double bond would enable the synthesis of enantiomerically enriched compounds, which are highly valuable in medicinal chemistry and chiral materials science.

Polymerization Catalysis: The acrylate group can undergo polymerization. Research into controlled radical polymerization (e.g., ATRP, RAFT) or other catalytic polymerization techniques using (E)-Ethyl 3-(2-nitrophenyl)acrylate as a monomer could lead to novel polymers. The nitro group would be pendant to the polymer backbone, allowing for post-polymerization modification to tune the material's properties.

Integration of Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, accelerating the design and discovery process.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of synthetic and catalytic reactions involving (E)-Ethyl 3-(2-nitrophenyl)acrylate. researchgate.net This understanding can guide the design of more efficient and selective catalysts. For instance, modeling the transition states in asymmetric catalytic reactions could help in designing chiral ligands that maximize enantioselectivity.

Predicting Photophysical and Electronic Properties: The conjugated system incorporating a nitro group suggests interesting electronic and optical properties. smolecule.com Computational studies, similar to those performed on nitrophenols, can predict the UV-visible absorption spectra, excited-state dynamics, and non-linear optical (NLO) properties of the molecule. mdpi.com Such predictions can screen its potential for applications in optoelectronics and photonics before undertaking extensive experimental synthesis and characterization.

Crystal Engineering and Polymorphism: Computational tools like Hirshfeld surface analysis can be used to understand and predict the intermolecular interactions that govern the crystal packing of the molecule. researchgate.net This is crucial for controlling polymorphism and designing crystalline materials with desired properties, for example, in the context of solid-state electronics or pharmaceutical formulation.

Expansion of Materials Science Applications beyond Current Scope

While initial explorations have pointed towards its potential in NLO materials and as a synthetic building block for polymers, a vast, unexplored landscape exists for its application in materials science. smolecule.com

Functional Polymers and Coatings: As a monomer, it can be incorporated into copolymers to create functional materials. The nitro group can serve as a handle for further chemical modifications, such as reduction to an amine and subsequent derivatization. This could be used to create polymers with tunable refractive indices, surface energies, or binding capabilities for sensors.

Organic Electronics: The molecule's structure, featuring donor (acrylate) and acceptor (nitrophenyl) characteristics within a conjugated framework, is reminiscent of structures used in organic electronics. Future research could investigate its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a photoswitchable molecule in "smart" materials. The electronic properties could be fine-tuned by modifying the substituents on the phenyl ring.

Chromogenic and Fluorogenic Sensors: The nitroaromatic scaffold is known to be an effective fluorescence quencher and can participate in charge-transfer interactions. It is conceivable to design chemosensors based on this structure, where a specific chemical event (e.g., reduction of the nitro group by a target analyte) triggers a change in color or fluorescence, enabling detection.

Q & A

Q. What is the most efficient synthetic route for (E)-Ethyl 3-(2-nitrophenyl)acrylate, and how can reaction conditions be optimized?

The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes. A validated protocol involves reacting (E)-2-nitrocinnamic acid with ethanol under nitrogen, yielding 87% product after purification by flash chromatography. Key parameters include:

- Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂).

- Solvent : Ethanol or THF.

- Temperature : Reflux (~75°C) under inert atmosphere.

- Workup : Acid quenching followed by column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield optimization requires careful control of stoichiometry and exclusion of moisture .

Q. How is (E)-Ethyl 3-(2-nitrophenyl)acrylate characterized structurally?

Routine characterization employs:

- NMR : and NMR to confirm regiochemistry and esterification. For example, NMR peaks at δ 166.3 ppm (ester carbonyl) and 148.3 ppm (nitro group) are diagnostic .

- Elemental Analysis : Confirms purity (e.g., C: 59.78%, H: 5.23%, N: 6.33%) .

- IR Spectroscopy : Absorbance at ~1715 cm (C=O stretch) and 1520 cm (NO asymmetric stretch) .

Q. What solvent systems are suitable for crystallizing this compound?

Crystallization is achieved using slow evaporation of ethyl acetate/hexane (1:3) at 4°C. Single-crystal X-ray diffraction (e.g., via SHELX programs) resolves the (E)-configuration and nitro group orientation, with CCDC deposition recommended for reproducibility .

Q. How does the nitro group at the 2-position influence the compound’s stability?

The ortho-nitro group introduces steric hindrance, reducing hydrolysis susceptibility compared to para-substituted analogs. Stability assays (HPLC or TLC monitoring) in buffered solutions (pH 2–12) show degradation <5% over 72 hours at 25°C. Store under inert gas at –20°C for long-term stability .

Q. What spectroscopic techniques differentiate (E)- and (Z)-isomers?

- NOESY NMR : Absence of cross-peaks between the ethyl group and aromatic protons confirms the (E)-configuration.

- UV-Vis : shifts due to conjugation differences (e.g., (E)-isomer ~320 nm vs. (Z)-isomer ~290 nm) .

Advanced Research Questions

Q. How does substituent position (ortho vs. para) affect regioselectivity in related acrylate derivatives?

The nitro group’s position alters electron density and steric effects. For example:

- Ortho-substitution (2-NO): Favors transesterification due to steric destabilization of intermediates (E:Z ratio 9.03:1).

- Para-substitution (4-NO): Reduces steric effects, yielding near 1:1 E:Z ratios.

Mechanistic studies (DFT calculations) correlate substituent Hammett parameters with transition-state energies .

Q. What computational methods predict the compound’s reactivity in cycloaddition reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models frontier molecular orbitals (FMOs). The LUMO (-3.2 eV) localizes on the α,β-unsaturated ester, indicating susceptibility to nucleophilic attack. MD simulations (50 ns) further assess conformational stability in solvent models .

Q. How can catalytic asymmetric synthesis be applied to derivatives of this compound?

Chiral phosphine ligands (e.g., BINAP) with Pd(0) catalysts induce enantioselectivity in Heck couplings. For example, coupling with iodobenzene achieves >90% ee using (R)-BINAP. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) .

Q. What role does this compound play in synthesizing pharmacologically active molecules?

It serves as a Michael acceptor in drug discovery:

- Anticancer Agents : Thienylmethylthio derivatives (e.g., from ) inhibit kinase pathways (IC < 1 µM).

- Antidepressants : Structural analogs (e.g., ethyl 3-(2,3-dimethoxyphenylamino)acrylate) modulate serotonin reuptake ().

Structure-activity relationship (SAR) studies prioritize electron-withdrawing groups for enhanced bioactivity .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.